Cas no 42443-04-9 (1-(6-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone)

1-(6-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone is a synthetic organic compound featuring a dihydroquinoline scaffold with a hydroxy substituent at the 6-position and an acetyl group at the 1-position. This structure imparts versatility in pharmaceutical and chemical research, particularly as an intermediate in the synthesis of bioactive molecules. The hydroxy group enhances solubility and reactivity, facilitating further functionalization, while the dihydroquinoline core contributes to stability and potential biological activity. Its well-defined molecular architecture makes it valuable for developing heterocyclic compounds with applications in medicinal chemistry, including potential antimicrobial or CNS-targeting agents. The compound is typically characterized by high purity and consistent performance in synthetic workflows.
1-(6-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone structure
42443-04-9 structure
Product Name:1-(6-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone
CAS No:42443-04-9
MF:C11H13NO2
MW:191.226423025131
CID:1095066
PubChem ID:13979278
Update Time:2025-05-25

1-(6-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone Chemical and Physical Properties

Names and Identifiers

    • 1-(6-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone
    • 1-(3,4-dihydro-6-hydroxy-1(2H)-quinolinyl)Ethanone
    • 1-(6-hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one
    • SCHEMBL6721657
    • 1-acetyl-6-hydroxy-1,2,3,4-tetrahydroquinoline
    • EN300-6494463
    • 1-(6-hydroxy-3,4-dihydro-2H-quinolin-1-yl)ethanone
    • LVLHMCKNLKOGLT-UHFFFAOYSA-N
    • DB-290640
    • 42443-04-9
    • 1-(6-hydroxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
    • Inchi: 1S/C11H13NO2/c1-8(13)12-6-2-3-9-7-10(14)4-5-11(9)12/h4-5,7,14H,2-3,6H2,1H3
    • InChI Key: LVLHMCKNLKOGLT-UHFFFAOYSA-N
    • SMILES: OC1C=CC2=C(C=1)CCCN2C(C)=O

Computed Properties

  • Exact Mass: 191.094628657g/mol
  • Monoisotopic Mass: 191.094628657g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 229
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 40.5Ų

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Additional information on 1-(6-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone

Introduction to 1-(6-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone (CAS No. 42443-04-9)

1-(6-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone, identified by its Chemical Abstracts Service (CAS) number 42443-04-9, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a quinoline core modified with a hydroxyl group and an acetyl functional group, has garnered attention due to its structural complexity and potential biological activities. The presence of the 6-hydroxy-3,4-dihydroquinolin-1(2H)-yl moiety suggests a possible role in modulating biological pathways, particularly those involving oxidative stress and inflammation, which are central to numerous diseases.

The acetyl substituent at the ethyl position introduces further versatility, allowing for derivatization and potential applications in drug design. The quinoline scaffold is well-documented for its pharmacological significance, with many derivatives exhibiting antimicrobial, antiviral, and anti-inflammatory properties. In recent years, there has been a surge in research focusing on quinoline derivatives as scaffolds for developing novel therapeutic agents. The structural motif of 1-(6-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone aligns with this trend, making it a promising candidate for further investigation.

Recent studies have highlighted the importance of hydroxyl-containing heterocycles in medicinal chemistry. The hydroxyl group in this compound not only contributes to its solubility but also serves as a hydrogen bond acceptor or donor, which can be critical for binding interactions with biological targets. The 3,4-dihydroquinoline core is particularly noteworthy, as it is a modified version of the parent quinoline ring system. This modification often enhances metabolic stability while retaining or even improving biological activity.

The synthesis of 1-(6-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone involves multi-step organic transformations, typically starting from readily available precursors such as 3-aminoquinoline or 6-hydroxyquinoline. The introduction of the acetyl group is commonly achieved through acylation reactions using acetyl chloride or acetic anhydride in the presence of appropriate catalysts. The dihydroquinoline ring may be formed via cyclization reactions or by reducing the corresponding dihydroquinoline ketone precursors.

In terms of biological activity, preliminary investigations suggest that 1-(6-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone may exhibit properties relevant to neurological disorders and cancer research. Quinoline derivatives have been explored for their potential to interact with enzymes and receptors involved in these conditions. The hydroxyl group could enhance binding affinity by forming hydrogen bonds with key residues in protein targets. Additionally, the acetyl moiety might influence metabolic pathways or serve as a site for further functionalization to improve pharmacokinetic profiles.

The compound’s potential application in drug discovery is further supported by computational studies using molecular modeling techniques. These studies can predict binding affinities and interactions with target proteins, providing insights into its mechanism of action. For instance, docking studies might reveal how the hydroxyl group and the acetyl substituent interact with specific amino acid residues in enzymes or receptors associated with diseases such as Alzheimer’s or certain types of cancer.

Moreover, the versatility of 1-(6-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone allows for its incorporation into more complex molecular architectures through further chemical modifications. For example, introduction of amine or carboxylic acid groups could enable conjugation with other bioactive molecules or polymers for targeted drug delivery systems. Such modifications are increasingly important in modern drug development strategies aimed at improving therapeutic efficacy while minimizing side effects.

The synthesis and characterization of this compound also contribute to the broader field of organic chemistry by providing new insights into reaction mechanisms and synthetic pathways. Researchers may explore alternative synthetic routes that improve yield and purity while reducing environmental impact—a critical consideration in sustainable chemistry practices. Advances in green chemistry methodologies could potentially be applied to streamline the production process of 1-(6-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone, making it more accessible for research purposes.

As research continues to uncover new applications for quinoline derivatives, compounds like 1-(6-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone are likely to play a significant role in developing next-generation therapeutics. Collaborative efforts between academic institutions and pharmaceutical companies will be essential to translate laboratory findings into clinical applications that benefit patients worldwide. The continued exploration of this molecule’s potential will undoubtedly contribute to advancements in drug discovery and medicinal chemistry.

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